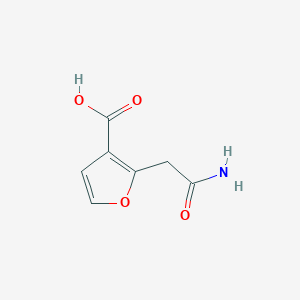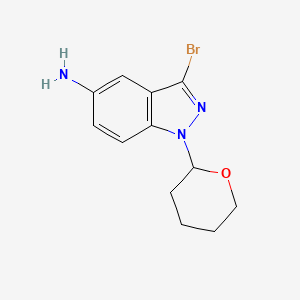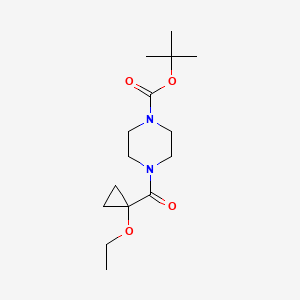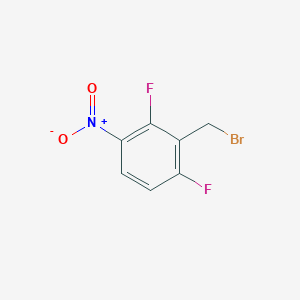
Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro-
Vue d'ensemble
Description
Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- is a complex organic compound. It contains a benzene ring, which is a cyclic hydrocarbon with a chemical formula C6H6 . This molecule also has bromomethyl, difluoro, and nitro functional groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to have a benzene ring at its core, with the bromomethyl, difluoro, and nitro groups attached at the 2, 1, and 3 positions respectively . The exact 3D structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
Benzene compounds typically undergo electrophilic aromatic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the halogen can substantially enhance the rate of substitution .Physical And Chemical Properties Analysis
Benzene is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents .Applications De Recherche Scientifique
Fabrication of Benzene-Linked Porous Polymers for Selective CO2 Capture
- Specific Scientific Field : Environmental Sciences and Chemistry .
- Summary of the Application : The research focuses on the fabrication of benzene rings containing porous polymer materials (B-PPMs) via a facile condensation reaction of two inexpensive monomers, namely tetraphenylsilane and 1,4-bis (bromomethyl)benzene . These B-PPMs are used for the separation of CO2 from mixed gases .
- Methods of Application or Experimental Procedures : The B-PPMs are synthesized via a condensation reaction of two inexpensive monomers. The B-PPMs are verified to have accessible surface areas, large pore volumes, and appreciate pore sizes via a series of characterizations .
- Results or Outcomes : The B-PPM-2 exhibits the best CO2 adsorption amount of 67 cm3·g−1 at 273 K and 1 bar, while the CO2/N2 selectivity can reach 64.5 and 51.9 at 273 K and 298 K, respectively . Furthermore, the adsorbent B-PPM-2 can be completely regenerated after five cycles of breakthrough experiments under mild conditions .
Synthesis of Lactone Derivatives
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : (2-Bromoethyl)benzene is used as a reactant to synthesize lactone derivatives .
- Methods of Application or Experimental Procedures : The synthesis involves a Sn-catalyzed double carbonylation reaction .
- Results or Outcomes : The outcome of this reaction is the formation of lactone derivatives .
Synthesis of α-Iminocarboxamides
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : (2-Bromoethyl)benzene is used as a reactant to synthesize α-iminocarboxamides .
- Methods of Application or Experimental Procedures : The synthesis involves a one-pot, three-component coupling reaction of aryl isocyanide and aryl isocyanate in the presence of SmI2 .
- Results or Outcomes : The outcome of this reaction is the formation of α-iminocarboxamides .
Synthesis of Benzyl Bromide
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : (2-Bromoethyl)benzene is used as a reactant to synthesize benzyl bromide .
- Methods of Application or Experimental Procedures : The synthesis involves the bromination of toluene under conditions suitable for a free radical halogenation .
- Results or Outcomes : The outcome of this reaction is the formation of benzyl bromide .
Synthesis of α-Iminocarboxamides
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : (2-Bromoethyl)benzene is used as a reactant to synthesize α-iminocarboxamides .
- Methods of Application or Experimental Procedures : The synthesis involves a one-pot, three-component coupling reaction of aryl isocyanide and aryl isocyanate in the presence of SmI2 .
- Results or Outcomes : The outcome of this reaction is the formation of α-iminocarboxamides .
Safety And Hazards
Propriétés
IUPAC Name |
2-(bromomethyl)-1,3-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-4-5(9)1-2-6(7(4)10)11(12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENWYBOBVSNBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-exo-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B1381146.png)
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)
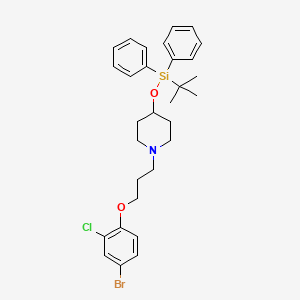
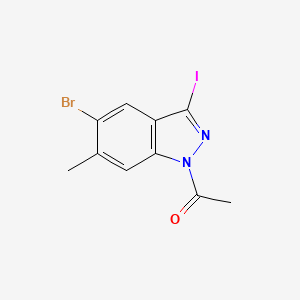
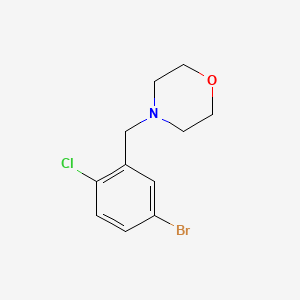
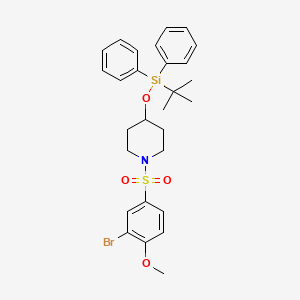
![7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1381155.png)
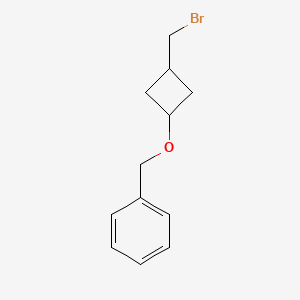
![3-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1381159.png)
![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1381160.png)
